5-Bromo-2-(1-(methylsulfonyl)pyrrolidin-2-yl)pyridine
Overview
Description
5-Bromo-2-(1-(methylsulfonyl)pyrrolidin-2-yl)pyridine, or 5-BBrMP, is an organic compound primarily used in scientific research. It is a brominated derivative of pyrrolidine and is used as a building block in a variety of organic synthesis applications. 5-BBrMP is also used as a catalytic agent in a number of chemical reactions, as a ligand in coordination chemistry, and as a reagent in the synthesis of a variety of pharmaceuticals and other drugs.
Scientific Research Applications
Synthesis and Antibacterial Activity
- Novel 4-pyrrolidin-3-cyanopyridine derivatives, including a compound synthesized from 2-Bromo-4-(pyrrolidin-1-yl)pyridine, demonstrated antimicrobial activity against various bacteria with minimal inhibitory concentration values ranging from 6.2 to 100 µg/mL (Bogdanowicz et al., 2013).
Synthesis via Suzuki Cross-Coupling
- A study focused on synthesizing novel pyridine derivatives through Suzuki cross-coupling reactions. These derivatives, including the compound 5-bromo-2-methylpyridin-3-amine, displayed potential as chiral dopants for liquid crystals and showed various biological activities (Ahmad et al., 2017).
Photoinduced Tautomerization Studies
- Research on 2-(1H-pyrazol-5-yl)pyridine derivatives, including 2-(3-bromo-1H-pyrazol-5-yl)pyridine, revealed three types of photoreactions. These compounds are significant for understanding excited-state intramolecular proton transfer processes (Vetokhina et al., 2012).
Synthesis of Dithiolium Derivatives
- Novel bromo-substituted dithiolium perchlorates were synthesized from bromopropiophenones, which included derivatives of pyrrolidinyl compounds. These findings are valuable for developing new chemical entities (Sarbu et al., 2019).
Study on Iron(II) Complexes
- Research explored iron(II) complexes involving 4-(methylsulfonyl)-2,6-di(pyrazol-1-yl)pyridine ligands. The study provided insights into spin-crossover and crystallographic phase changes in such complexes (Cook et al., 2015).
Synthesis of Meldrum’s Acid Derivatives
- A study described the synthesis of a pyridinium ylide derivative involving a reaction with 2-Bromo-5,5-dimethyl-4,6-dioxo-1,3-dioxine. This research contributes to the synthesis of novel Meldrum’s acid derivatives (Kuhn et al., 2003).
Synthesis of Heterocyclic Analogues
- A methodology was developed for efficient access to 5-hydroxy-pyridin- and pyrimidin-2-yl acetate cores. The research utilized 5-bromo-2-chloropyridine, contributing to the synthesis of these compounds (Morgentin et al., 2009).
Antibacterial and Surface Activity of Triazole Derivatives
- The synthesis and antimicrobial activity of 1,2,4-triazole derivatives were investigated, demonstrating the potential of these compounds as biologically active heterocycles (El-Sayed, 2006).
properties
IUPAC Name |
5-bromo-2-(1-methylsulfonylpyrrolidin-2-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O2S/c1-16(14,15)13-6-2-3-10(13)9-5-4-8(11)7-12-9/h4-5,7,10H,2-3,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHLJPWVOLCJVAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC1C2=NC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(1-(methylsulfonyl)pyrrolidin-2-yl)pyridine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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